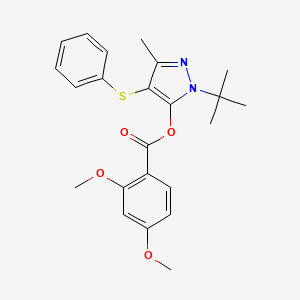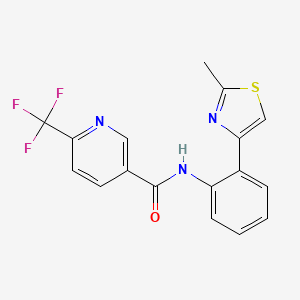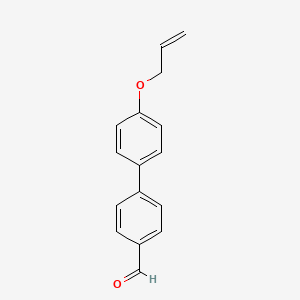![molecular formula C18H23N3O B2700394 1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one CAS No. 2034517-84-3](/img/structure/B2700394.png)
1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1H-1,3-benzodiazol-1-yl group and a pyrrolidin-1-yl group. The 1H-1,3-benzodiazol-1-yl group is a type of benzodiazole, which is a heterocyclic compound. Benzodiazoles are known for their broad range of chemical and biological properties . The pyrrolidin-1-yl group is a type of pyrrolidine, which is a five-membered ring with four carbon atoms and one nitrogen atom.
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific substituents attached to the benzodiazole and pyrrolidine rings. Benzodiazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, benzodiazoles are generally soluble in polar solvents due to the presence of nitrogen atoms .Scientific Research Applications
Synthesis and Spectroscopic Characterization
Compounds with structural similarities to the one mentioned are often synthesized and characterized using various spectroscopic techniques (Özdemir, Dayan, & Demirmen, 2016). These characterizations include IR, NMR, and UV-vis spectroscopy, supported by quantum chemical calculations, to elucidate their molecular and spectroscopic features (Özdemir et al., 2016).
Lanthanide Complexes and Magnetic Behavior
Lanthanide complexes involving multichelating ligands derived from structurally related compounds have been studied for their unique luminescence and magnetic properties. These studies are crucial in developing new materials for optical applications and understanding magnetic relaxation phenomena in molecular systems (Speed et al., 2017).
Anticancer Potential
Organometallic complexes featuring benzimidazole and related heterocycles demonstrate potential anticancer activity. Investigations into such complexes reveal insights into their mechanism of action, including interactions with DNA and inhibition of key cellular enzymes, highlighting the relevance of these molecules in medicinal chemistry and oncology research (Stepanenko et al., 2011).
Light-Emitting Electrochemical Cells
In the development of light-emitting electrochemical cells (LECs), cyclometalated complexes of iridium(III) with arylazole ligands, which share functional groups similar to the specified compound, have been employed. These complexes are studied for their electroluminescent properties, contributing to advancements in LEC technology and the development of efficient, stable light sources (Martínez-Alonso et al., 2017).
Antimicrobial Activity
Compounds incorporating benzothiazole and pyrrolidine units have been synthesized and evaluated for their antimicrobial activity. These studies are essential for discovering new antibiotics and understanding the structure-activity relationships that underpin antimicrobial efficacy (Nural et al., 2018).
Mechanism of Action
properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c22-18(11-14-5-1-2-6-14)20-10-9-15(12-20)21-13-19-16-7-3-4-8-17(16)21/h3-4,7-8,13-15H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLZGUXGHQSSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2700313.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2700314.png)
![4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2700315.png)
![2-(4-vinylbenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2700318.png)
![N1-(3-acetamidophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700320.png)
![2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2700322.png)



![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide](/img/structure/B2700328.png)
![2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2700329.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2700332.png)